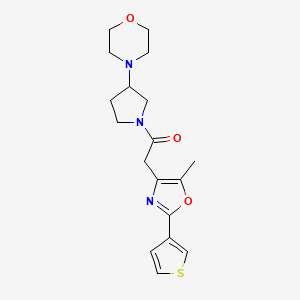![molecular formula C15H18F3N5OS B7185610 [4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B7185610.png)
[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone: is a complex organic compound that features a combination of thiazole, piperazine, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with piperazine. The key steps include:
Formation of Thiazole Intermediate: The thiazole ring can be synthesized through a cyclization reaction involving ethylamine and a suitable thiocarbonyl compound under acidic conditions.
Formation of Pyrazole Intermediate: The pyrazole ring is typically formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling Reaction: The thiazole and pyrazole intermediates are then coupled with piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups leading to derivatives with potentially enhanced properties.
Scientific Research Applications
[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone: can be compared with other compounds that have similar structural features:
[5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol]: This compound also contains a pyrazole ring and is known for its biological activity.
[2-(Trifluoromethyl)phenylacetylene]: Similar in having a trifluoromethyl group, used in the synthesis of various organic compounds.
[1-Methyl-5-(trifluoromethyl)pyrazole]: Shares the pyrazole ring and trifluoromethyl group, used in medicinal chemistry.
The uniqueness of This compound lies in its combination of thiazole, piperazine, and pyrazole rings, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5OS/c1-3-10-8-19-14(25-10)23-6-4-22(5-7-23)13(24)11-9-20-21(2)12(11)15(16,17)18/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDJOLDMDQBRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCN(CC2)C(=O)C3=C(N(N=C3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7185533.png)
![N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide](/img/structure/B7185540.png)
![2-imidazol-1-yl-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7185543.png)
![7-[2-Oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one](/img/structure/B7185553.png)
![1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one](/img/structure/B7185558.png)
![2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7185563.png)
![N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide](/img/structure/B7185566.png)
![(2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185578.png)

![(4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185590.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone](/img/structure/B7185598.png)
![4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7185600.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B7185607.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7185611.png)
